1-Vinyl-1H-benzo[d][1,2,3]triazole: A Comprehensive Technical Guide on Physicochemical Properties and Synthetic Utility
1-Vinyl-1H-benzo[d][1,2,3]triazole: A Comprehensive Technical Guide on Physicochemical Properties and Synthetic Utility
Executive Summary
1-Vinyl-1H-benzo[d][1,2,3]triazole (commonly referred to as 1-vinylbenzotriazole) is a highly versatile heterocyclic building block extensively utilized in advanced organic synthesis and medicinal chemistry. Characterized by its electron-withdrawing benzotriazole core and reactive vinyl appendage, this molecule serves as a privileged precursor for generating stabilized alpha-aminocarbanions, complex fused heterocycles, and biologically active derivatives. This whitepaper systematically details its physicochemical profile, core mechanistic reactivity, and provides self-validating experimental protocols for its application in modern synthetic workflows.
Physicochemical Profile
Understanding the physical and structural properties of 1-vinylbenzotriazole is critical for optimizing reaction conditions and predicting its behavior in various solvent systems. Crystallographic and computational analyses reveal that N-1 substituted benzotriazoles possess significantly longer N(1)–N(2) bonds compared to simple 1,2,3-triazoles. This structural elongation reflects a diminished aromatic character, directly correlating to the heightened chemical reactivity of the benzotriazole system as a versatile leaving group and synthetic intermediate[1].
Table 1: Quantitative Physicochemical Properties
| Property | Value |
| CAS Registry Number | 2764-84-3[2] |
| Molecular Formula | C8H7N3[2] |
| Molecular Weight | 145.16 g/mol [2] |
| Monoisotopic Mass | 145.064 g/mol [2] |
| Topological Polar Surface Area (TPSA) | 30.7 Ų[2] |
| Hydrogen Bond Acceptors | 2[2] |
| Rotatable Bonds | 1[2] |
| Predicted pKa | 0.89 ± 0.30[2] |
| Optimal Storage Temperature | 2–8°C[2] |
Mechanistic Chemical Properties
The synthetic utility of 1-vinylbenzotriazole is driven by three primary modes of reactivity: alpha-lithiation, high-temperature homolysis, and electrophilic addition to the vinyl group.
Alpha-Lithiation and Carbanion Stabilization
1-Vinylbenzotriazole is uniquely susceptible to directed lithiation at the alpha-carbon of the vinyl group. When treated with one molar equivalent of n-butyllithium (n-BuLi), the compound forms a highly stabilized alpha-aminocarbanion[1]. The thermodynamic stability of this intermediate is driven by the strong electron-withdrawing nature (inductive effect) of the three adjacent nitrogen atoms in the benzotriazole core. This intermediate can subsequently be trapped by various electrophiles (e.g., alkyl halides, carbonyls) to yield alpha-substituted derivatives, effectively acting as a masked enolate equivalent[1].
Flash Vacuum Pyrolysis (FVP) and Denitrogenation
Under Flash Vacuum Pyrolysis (FVP) conditions (e.g., 700°C at 0.3 hPa), 1-vinylbenzotriazole undergoes a radical-mediated decomposition. The primary thermal pathway involves the extrusion of nitrogen gas (denitrogenation) following the homolysis of the triazole ring. This yields indole and N-phenylketenimine in parallel, rather than consecutive, reactions[3]. The high thermal threshold is requisite to break the stable triazole ring, while the low-pressure environment minimizes intermolecular collisions, favoring intramolecular cyclization to the indole core[3].
Phosphorylation of the Vinyl Group
The lone electron pair of the nitrogen atom in 1-vinylazoles is conjugated with the heterocycle's π-system, modulating the nucleophilicity of the vinyl group. Reaction with phosphorus pentachloride (PCl5) targets the double bond, yielding benzotriazolyl-N-ethenyltrichlorophosphonium hexachlorophosphorate. This intermediate is readily transformed into enaminophosphonic and enaminophosphinic derivatives, which are valuable motifs in agrochemical and medicinal screening libraries[4].
Fig 1. Core synthetic pathways of 1-vinylbenzotriazole including lithiation and pyrolysis.
Validated Experimental Protocols
The following protocols are engineered with built-in causality and self-validation steps to ensure high fidelity in experimental execution.
Protocol 1: Alpha-Lithiation and Electrophilic Substitution
Objective: To generate an alpha-substituted 1-vinylbenzotriazole derivative via a stabilized carbanion.
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System Purging: Flame-dry a Schlenk flask and purge with Argon.
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Causality: The carbanion intermediate is highly sensitive to moisture and oxygen; strictly anhydrous conditions prevent premature quenching.
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Substrate Dissolution: Dissolve 1-vinylbenzotriazole (1.0 equiv) in anhydrous Tetrahydrofuran (THF) and cool the solution to -78°C using a dry ice/acetone bath.
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Causality: THF coordinates the lithium cation, enhancing the reactivity of the base. The -78°C temperature provides kinetic control, preventing nucleophilic attack by the alkyllithium on the triazole ring itself.
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Lithiation: Add n-butyllithium (1.0 equiv, 1.6 M in hexanes) dropwise over 15 minutes. Stir for 30 minutes at -78°C.
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Causality: Dropwise addition prevents localized exothermic hot spots. The 30-minute window ensures complete deprotonation to form the intermediate[1].
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Electrophilic Trapping: Introduce the electrophile (e.g., an alkyl halide, 1.1 equiv) slowly. Allow the reaction to warm to room temperature over 2 hours.
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Causality: Warming provides the necessary activation energy for the substitution reaction to proceed to completion[1].
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Quenching & Extraction: Quench with saturated aqueous NH4Cl and extract with ethyl acetate.
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Self-Validation System: Analyze the crude product via 1H-NMR. Successful alpha-substitution is definitively confirmed by the disappearance of the characteristic alpha-vinylic proton signal (typically around 7.0–7.5 ppm)[1].
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Fig 2. Step-by-step workflow for the alpha-lithiation and electrophilic trapping.
Protocol 2: Flash Vacuum Pyrolysis (FVP) for Indole Synthesis
Objective: Thermal rearrangement of 1-vinylbenzotriazole to form indole.
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Apparatus Setup: Utilize a quartz FVP tube connected to a high-vacuum pump capable of maintaining 0.3 hPa.
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Causality: High vacuum ensures the substrate sublimates and passes through the hot zone rapidly, minimizing intermolecular radical collisions that lead to polymerization[3].
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Heating: Preheat the furnace zone to 700°C.
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Causality: This specific thermal threshold provides the activation energy required to induce the homolytic cleavage of the triazole ring and subsequent denitrogenation[3].
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Sublimation & Condensation: Sublime 1-vinylbenzotriazole slowly into the hot zone. Collect the pyrolysate in a cold trap maintained at -196°C (liquid nitrogen).
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Isolation: Warm the trap to room temperature and purify the resulting mixture.
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Self-Validation System: GC-MS analysis of the crude pyrolysate will reveal the presence of indole and N-phenylketenimine as parallel reaction products, confirming successful homolysis[3].
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Pharmacological & Drug Development Applications
Benzotriazole derivatives are privileged scaffolds in drug discovery. The inherent stability of the benzotriazole leaving group makes 1-vinylbenzotriazole an excellent non-volatile, bench-stable precursor compared to hazardous and biologically risky halogenated analogs[5].
Downstream derivatives synthesized from 1-vinylbenzotriazole intermediates exhibit broad and significant biological activities. In medicinal chemistry, these compounds have been heavily evaluated as:
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Anti-inflammatory & Analgesic Agents: Benzimidazole and benzotriazole derivatives demonstrate significant in vivo anti-inflammatory activity, often evaluated against standards like indomethacin[5].
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Antiviral Compounds: Specific isoquinonyl benzimidazole derivatives synthesized via these pathways show maximum activity against the influenza virus (IV), while others exhibit selective activity towards coxsackieviruses and echoviruses[5].
References
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[1] 1,2,3-Triazoles - PMC: 'Benzotriazole-Based Reagents for Efficient Organic Synthesis'. National Institutes of Health (NIH).[Link]
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[3] Pyrolysis of benzotriazoles. Relationships between 1- and 2-vinylbenzotriazoles, α- and β-azidostyrenes, N-phenylketenimine an. UQ eSpace - The University of Queensland. [Link]
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[5] Pharmacological activities and activation as well as comparison of benzotriazole with other groups. IP Innovative Publication.[Link]
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[4] Organophosphorus Azoles Incorporating a Tetra-, Penta-, and Hexacoordinated Phosphorus Atom: NMR Spectroscopy and Quantum Chemistry. MDPI.[Link]
Sources
- 1. 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 4. Organophosphorus Azoles Incorporating a Tetra-, Penta-, and Hexacoordinated Phosphorus Atom: NMR Spectroscopy and Quantum Chemistry [mdpi.com]
- 5. Pharmacological activities and activation as well as comparison of benzotriazole with other groups [journals.ipinnovative.com]
